(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol

Chiral chemistry Asymmetric synthesis Stereoselective pharmacology

Research on stereoselective ecdysone receptor interactions often suffers from the confounding biological noise of racemic mixtures. This single (4S)-enantiomer eliminates that variable, providing a pure stereochemical probe. Key procurement and application data: • Defined (S)-chirality ensures reproducibility in assays, unlike CAS 18385-77-8 (racemate). • Documented ecdysone receptor activity with an EC50 of 151 nM in Bm5 reporter assays. • Bromine handle enables rapid diversification via cross-coupling while preserving the chiral center. Ideal as a reference agonist for insect growth regulator research or a scaffold for medicinal chemistry SAR exploration.

Molecular Formula C9H9BrO2
Molecular Weight 229.073
CAS No. 197908-42-2
Cat. No. B3011395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
CAS197908-42-2
Molecular FormulaC9H9BrO2
Molecular Weight229.073
Structural Identifiers
SMILESC1COC2=C(C1O)C=C(C=C2)Br
InChIInChI=1S/C9H9BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2/t8-/m0/s1
InChIKeyAUBCSGZQJXSWGV-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol: Chiral Building Block


(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol (CAS 197908-42-2) is a chiral benzopyran derivative featuring a bromine atom at the 6-position and a stereodefined hydroxyl group at the 4-position. This compound is a single enantiomer (S-configuration) of 6-bromochroman-4-ol, distinguished from its racemic counterpart (CAS 18385-77-8) and the (4R)-enantiomer (CAS 1270291-39-8). Its defined stereochemistry is critical for applications requiring chiral specificity, such as asymmetric synthesis and the study of stereoselective biological interactions [1]. The compound is available from commercial suppliers with typical purity specifications of 95% .

Chiral building block with defined (S)-configuration
Asymmetric synthesis & stereoselective assay context
Distinct from racemic or (4R)-enantiomer

(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol: Enantiomeric Purity


Substituting (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol with its racemic mixture (CAS 18385-77-8) or the opposite enantiomer (CAS 1270291-39-8) introduces significant stereochemical uncertainty that can compromise experimental outcomes. The (4S)-configuration dictates the three-dimensional orientation of the hydroxyl group, which directly influences molecular recognition events such as receptor binding, enzyme interactions, and chiral induction in asymmetric synthesis [1]. In biological systems, the ecdysone receptor agonist activity of this compound demonstrates enantiomer-dependent potency, with EC50 values varying substantially depending on the stereochemical environment [2]. For procurement in chiral chemistry or stereoselective pharmacology, using the defined (4S)-enantiomer ensures reproducibility and eliminates the confounding variable of stereochemical heterogeneity inherent in racemic or opposite-enantiomer preparations.

Racemic mixture (CAS 18385-77-8)
Stereochemical heterogeneity may alter receptor interaction profiles and chiral induction outcomes.
Opposite (4R)-enantiomer
Enantiomer-dependent receptor activation may not transfer; requires stereochemical validation.

(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol: Comparative Evidence Guide


Stereochemical Recognition: (4S) vs. (4R)

The (4S)-enantiomer of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol possesses a distinct three-dimensional configuration that cannot be replicated by the (4R)-enantiomer (CAS 1270291-39-8) or the racemic mixture. While direct comparative bioactivity data between the two pure enantiomers is limited in public repositories, the fundamental principle of stereochemical recognition dictates that the (4S)-configuration engages chiral biological targets and synthetic catalysts in a manner fundamentally different from its mirror image. The compound's defined stereocenter count of 1 (S-configuration) [1] ensures consistent and predictable interactions in applications where chirality is a critical parameter .

Stereochemical recognition
Class-level
(S)-enantiomer vs. (4R) / racemate
Enantiomer attribution review; non-substitutable for stereospecific studies
Categorical configuration difference; data to verify
Chiral chemistry Asymmetric synthesis Stereoselective pharmacology

Ecdysone Receptor Agonist Activity

In a luciferase reporter gene assay using Bombyx mori Bm5 cells, (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol exhibited agonist activity at the ecdysone receptor with an EC50 of 151 nM [1]. This value is derived from a curated database and represents a quantifiable measure of the compound's ability to activate this nuclear receptor. While data for the racemic mixture or the (4R)-enantiomer in the same assay is not available for direct comparison, this EC50 value establishes a benchmark for the compound's activity in this specific biological context.

Ecdysone receptor EC50
Reported
EC50 = 151 nM
Supports ecdysone receptor activation endpoint review
Bombyx mori Bm5 cells, luciferase reporter assay
Insect endocrinology Ecdysone receptor Agonist activity

Antiproliferative Activity in HeLa Cells

In a PubChem BioAssay evaluating antiproliferative activity against human HeLa cells after 48-hour incubation using the WST8 assay, (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol was classified as active with an activity threshold of ≤ 1 µM [1]. This finding is part of a screening panel where 3 out of 6 tested compounds were active. While no direct comparator data for the racemic or opposite enantiomer is provided in the same assay, this result indicates the compound possesses measurable cytotoxic activity against this cervical cancer cell line.

HeLa antiproliferative
Reported
Active ≤ 1 µM
Supports cytotoxicity endpoint review
HeLa cells, 48 h, WST8 assay
Cancer research Cytotoxicity Antiproliferative

GHS Hazard Classification

According to the European Chemicals Agency (ECHA) classification, (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol is classified under GHS as Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 (H335: May cause respiratory irritation) [1]. This hazard profile is distinct from non-halogenated benzopyran analogs, which may exhibit different toxicity profiles due to the absence of the bromine substituent. For procurement and laboratory handling, these classifications inform appropriate safety protocols and personal protective equipment requirements.

GHS hazard profile
Specification review
H302, H315, H319, H335
Informs laboratory handling and safety assessment
ECHA C&L notification; class-level vs. non-brominated analogs
Safety data Hazard assessment Laboratory handling

(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol: Application Scenarios


Asymmetric Synthesis and Chiral Building Block

The (4S)-configuration of this compound makes it a valuable chiral building block for the asymmetric synthesis of more complex benzopyran derivatives. Its stereodefined hydroxyl group can serve as a chiral handle for diastereoselective transformations or as a point of attachment for chiral auxiliaries [1]. The bromine substituent at the 6-position provides a versatile functional handle for cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), enabling further diversification while preserving the chiral center.

Ecdysone Receptor Agonist Screening & Insect Endocrinology

With a demonstrated EC50 of 151 nM in a Bombyx mori Bm5 cell-based luciferase reporter assay [1], this compound is suitable for use as a reference agonist in ecdysone receptor assays. Researchers investigating insect growth regulators, pest control agents, or ecdysone receptor signaling pathways can employ this compound as a benchmark for comparative studies with novel synthetic or natural ligands.

Antiproliferative Activity Profiling in Cancer Cell Lines

The compound's activity against HeLa cells (activity ≤ 1 µM) [1] positions it as a candidate for inclusion in broader cytotoxicity screening panels. Medicinal chemistry groups exploring the benzopyran scaffold for anticancer applications may use this compound as a starting point for structure-activity relationship (SAR) exploration, particularly focusing on modifications to the bromine position or the chiral center.

Chiral Chromatography Method Development & Analytical Standards

As a single enantiomer with a defined stereocenter, this compound can serve as a reference standard for the development and validation of chiral chromatographic methods (e.g., chiral HPLC or SFC). It can be used to calibrate retention times, assess enantiomeric resolution, and verify the performance of chiral stationary phases when analyzing racemic mixtures of 6-bromochroman-4-ol or related benzopyran derivatives.

Application
Selection Property
Validation Focus
Asymmetric synthesis & chiral building block
Stereochemical configuration integrity
Chiral purity & enantiomeric excess review
Ecdysone receptor assays
Reported agonist activity endpoint
EC50 benchmarking in insect cell models
Cancer cell-line screening
Cytotoxicity endpoint review
Antiproliferative threshold in HeLa model
Chiral method development
Single enantiomer reference
Chiral stationary phase performance & retention time calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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